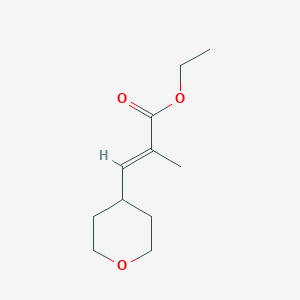

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is a chemical compound with the CAS Number: 1461726-97-5 . It has a molecular weight of 198.26 . The IUPAC name for this compound is ethyl (E)-2-methyl-3-(tetrahydro-2H-pyran-4-yl)acrylate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 198.26 . The molecular formula of this compound is C11H18O3 .Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds structurally related to Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has shown notable molecular interactions. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives demonstrate unique N⋯π and O⋯π interactions, forming distinct molecular structures like zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).

Dielectric and Thermodynamic Studies

Investigations into the dielectric and thermodynamic properties of related compounds have been conducted. A study on mixtures of alcohol with alkyl benzoates, including ethyl benzoate, revealed insights into their molecular interactions and the correlation between dielectric and thermodynamic parameters (Mohan, Sastry, & Murthy, 2011).

Polymer Science and Material Chemistry

In the field of polymer science, compounds like Ethyl 3-oxo-4-pentenoate show interesting behaviors. Studies have demonstrated their role in copolymerization processes, exhibiting solvent effects on tautomeric equilibria and polymerization (Masuda, Tanaka, & Ota, 1986).

Biodegradation and Environmental Applications

Research on ethyl tert-butyl ether, a compound with structural similarities, has shown that certain propane-oxidizing bacteria can degrade gasoline oxygenates like ethyl tert-butyl ether (Steffan et al., 1997). This indicates potential environmental applications for related compounds in pollution mitigation.

Synthetic Chemistry and Novel Compounds

Studies have also been conducted on the synthesis of new chemical entities using related compounds. For example, the synthesis of highly functionalized 2H-pyran derivatives using Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates demonstrates the versatility of these compounds in creating novel chemical structures (Yavari & Bayat, 2003).

Safety and Hazards

The safety information for Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate indicates that it has the following hazard statements: H312, H315, H317, H319 . The precautionary statements include P261, P264, P272, P280, P302+P352, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

properties

IUPAC Name |

ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYDOISWJBDTGM-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCOCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCOCC1)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)